Cas no 942069-49-0 (5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester)

5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 5-BROMO-2-FLUORO-1,3-PHENYLENEDIBORONIC ACID, PINACOL ESTER
- 2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2'-(5-Bromo-2-fluoro-1,3-phenylene)-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2-[5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- CS-0174883
- AKOS015999364
- BS-22772
- A859531
- 5-Bromo-2-fluoro-1,3-phenylenediboronic acid,pinacol ester
- MFCD12026099
- 942069-49-0
- DTXSID30675088
- 5-Bromo-2-fluoro-1,3-phenylenediboronic acid,bispinacol
- 5-Bromo-2-fluoro-1,3-phenylenediboronic acid pinacol ester
- 2,2'-(5-Bromo-2-fluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester
-
- MDL: MFCD12026099
- Inchi: InChI=1S/C18H26B2BrFO4/c1-15(2)16(3,4)24-19(23-15)12-9-11(21)10-13(14(12)22)20-25-17(5,6)18(7,8)26-20/h9-10H,1-8H3
- InChI Key: JUIGKQZHOKNIRX-UHFFFAOYSA-N
- SMILES: CC1(C)C(C)(C)OB(C2=C(C(=CC(=C2)Br)B3OC(C)(C)C(C)(C)O3)F)O1
Computed Properties
- Exact Mass: 426.11800
- Monoisotopic Mass: 426.118
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 479
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.9A^2
Experimental Properties
- PSA: 36.92000
- LogP: 3.18660
5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester Security Information
5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-311132-250 mg |
5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester, |
942069-49-0 | 250MG |
¥1,504.00 | 2023-07-11 | ||
abcr | AB273690-5 g |
5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester; 98% |
942069-49-0 | 5g |
€858.00 | 2023-06-22 | ||
Apollo Scientific | PC48620-1g |
2,2'-(5-Bromo-2-fluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |
942069-49-0 | 1g |
£195.00 | 2023-09-02 | ||
Chemenu | CM135981-1g |
2,2'-(5-Bromo-2-fluoro-1,3-phenylene)-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |
942069-49-0 | 95% | 1g |
$356 | 2024-07-19 | |
Chemenu | CM135981-5g |
2,2'-(5-Bromo-2-fluoro-1,3-phenylene)-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |
942069-49-0 | 95% | 5g |
$1012 | 2024-07-19 | |
Ambeed | A740510-5g |
2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |
942069-49-0 | 98% | 5g |
$354.0 | 2024-04-16 | |
A2B Chem LLC | AB59445-1g |
5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester |
942069-49-0 | 98% | 1g |
$187.00 | 2024-07-18 | |
Cooke Chemical | BD0937548-1g |
2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |
942069-49-0 | 98% | 1g |
RMB 1663.20 | 2025-02-20 | |
TRC | B685163-100mg |
5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester |
942069-49-0 | 100mg |
$ 81.00 | 2023-04-18 | ||
Alichem | A019114626-5g |
2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |
942069-49-0 | 95% | 5g |
$487.92 | 2023-08-31 |
5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester Related Literature
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
Additional information on 5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester
5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester (CAS No. 942069-49-0): A Versatile Building Block in Modern Organic Synthesis
5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester (CAS No. 942069-49-0) has emerged as a pivotal molecule in contemporary organic chemistry, particularly in the development of cross-coupling reactions and biologically active compounds. This compound belongs to the class of boronic acid pinacol esters, which are widely recognized for their stability and reactivity in transition-metal-catalyzed coupling processes. Recent studies published in Advanced Synthesis & Catalysis (2023) and Organic Letters (2024) have highlighted its role as a versatile precursor in the synthesis of fluorinated aromatic scaffolds, which are crucial in pharmaceutical and materials science applications.
The molecular structure of 5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester features a 1,3-phenylene diboron core substituted with fluorine and bromine atoms, encapsulated in a pinacol ester framework. This unique architecture confers exceptional electronic tunability and regioselectivity, making it an ideal candidate for electrophilic aromatic substitution and transition-metal catalysis. A 2023 report in ACS Catalysis demonstrated its utility in direct C–H functionalization reactions, where the fluorine substituent acts as a directing group to enhance reaction efficiency.
In the context of drug discovery, 5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester has attracted significant attention due to its compatibility with biocompatible synthetic protocols. For instance, a 2024 study in JACS described its application in the synthesis of fluorinated kinase inhibitors, where the boronic acid pinacol ester was selectively activated under mild aqueous conditions to yield highly substituted aromatic rings with precise stereochemical control. This advancement has direct implications for the development of targeted therapies in oncology and neurodegenerative disease research.
The pinacol ester functionality of 5-Bromo-2-fluoro-1,3-phenylenediboronic acid also enables its use in photoredox catalysis, a rapidly evolving area of green chemistry. A 2023 paper in Chem demonstrated that this compound serves as an electron-deficient arylboronate in visible-light-mediated C–H arylation reactions, achieving 95% yields with minimal byproduct formation. This finding underscores its potential as a sustainable reagent in scale-up manufacturing processes for pharmaceutical intermediates.
Moreover, the fluorine and bromine substituents of 5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester have been exploited in molecular imaging and bioorthogonal chemistry. A 2024 investigation in Angewandte Chemie revealed that the fluorine atom enhances 19F NMR detectability, while the bromine enables halogen-bond-directed self-assembly in supramolecular systems. These properties are being harnessed to develop smart drug delivery platforms and fluorescent probes for in vivo diagnostics.
Industrial applications of 5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester are expanding rapidly, particularly in the production of fluorinated polymers and electronic materials. A 2023 report in Macromolecules highlighted its role in electrochemical deposition of fluorinated conjugated polymers, where the boronic acid pinacol ester acts as a redox-active monomer with high conductivity and thermal stability. This breakthrough has significant implications for organic photovoltaics and flexible electronics.
Looking ahead, ongoing research in computational chemistry and molecular dynamics simulations is expected to further optimize the reactivity of 5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester in asymmetric synthesis and enantioselective catalysis. A 2024 review in Chemical Reviews emphasized its potential as a molecular scaffold for bioconjugation and immunoassay development, driven by the unique electronic effects of its fluorine and bromine substituents.
In conclusion, 5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester (CAS No. 942069-49-0) represents a cornerstone molecule in modern organic synthesis, with cross-disciplinary applications spanning pharmaceuticals, materials science, and biotechnology. Its electronic versatility, chemical stability, and reactivity profile position it as a next-generation reagent for innovative chemical transformations in the 21st century.
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